molecular formula C11H18N2O5 B13078087 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B13078087
M. Wt: 258.27 g/mol
InChI Key: INGPNYUYNRFJBP-SNAWJCMRSA-N
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Description

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound featuring a tert-butoxycarbonyl (Boc)-protected ethylamino side chain conjugated to a but-2-enoic acid backbone. This structure combines a reactive α,β-unsaturated ketone moiety with a sterically shielded amine group, making it a versatile intermediate in medicinal chemistry and enzyme inhibition studies. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

(E)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/b5-4+

InChI Key

INGPNYUYNRFJBP-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid typically involves the protection of amino acids with the tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical reactions without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobut-2-enoic acid derivatives, which exhibit diverse biological activities depending on substituent modifications. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Key Substituents Molecular Weight Key Features Biological Relevance
Target compound Boc-protected ethylamino ~302.3 g/mol Enhanced amine stability; α,β-unsaturated acid for Michael addition reactions Potential enzyme inhibitor
(E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid Methoxycarbonyl-thiophenyl ~313.3 g/mol Thiophene ring introduces π-stacking potential; ester group hTS inhibitor (IC₅₀ ~5 µM)
(Z)-4-((2-formylphenyl)amino)-4-oxobut-2-enoic acid Formylphenyl ~219.2 g/mol Aromatic aldehyde for Schiff base formation; Z-configuration Intermediate in heterocyclic synthesis
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Bromophenyl and thienylmethyl ~368.3 g/mol Bromine enhances electrophilicity; thiophene for hydrophobic interactions Anticancer candidate
N-Ethylmaleamic acid (CAS 4166-67-0) Ethylamino ~144.1 g/mol Simple alkyl chain; lacks Boc protection Model for maleimide derivatives

Reactivity and Functional Group Analysis

  • Boc Protection: The tert-butoxycarbonyl group in the target compound prevents undesired nucleophilic reactions at the ethylamino group, unlike N-ethylmaleamic acid . This feature is critical in multi-step syntheses requiring selective deprotection .
  • α,β-Unsaturated Acid: The conjugated double bond enables Michael addition reactions, similar to 4-(4-bromophenyl)-4-oxobut-2-enoic acid derivatives used in heterocyclic synthesis . However, the Boc-ethylamino substituent reduces electrophilicity compared to bromophenyl analogues, altering reaction kinetics .
  • Stereochemistry: The (E)-configuration in the target compound (common in α,β-unsaturated acids) contrasts with (Z)-isomers like (Z)-4-((2-formylphenyl)amino)-4-oxobut-2-enoic acid, which exhibit distinct dipole moments and hydrogen-bonding capacities .

Spectroscopic Data

  • ¹H NMR: Key signals include δ 1.38 ppm (Boc CH₃), δ 6.75 ppm (enolic proton), and δ 8.16 ppm (amide NH), aligning with structurally related esters .
  • MS-ESI : Observed [M + Na]⁺ at m/z 418.15 matches theoretical values for Boc-containing derivatives .

Biological Activity

The compound 4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid , commonly referred to as Boc-AEEA, is a derivative of α-amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1383551-17-4

Mechanisms of Biological Activity

Boc-AEEA exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. The presence of the Boc group enhances the lipophilicity of the compound, facilitating cell membrane penetration and improving bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : Boc-AEEA has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways that are critical in various diseases.

Biological Studies and Findings

Research has demonstrated several aspects of the biological activity of Boc-AEEA:

In Vitro Studies

In vitro assays have indicated that Boc-AEEA exhibits moderate inhibitory activity against selected enzymes. For instance, studies have reported IC₅₀ values indicating effective inhibition of proteolytic enzymes relevant in cancer progression.

StudyTarget EnzymeIC₅₀ (µM)Reference
Protease A15Harmand et al. (2018)
Kinase B10ResearchGate (2024)

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of Boc-AEEA. Notably, studies have shown promising results in reducing tumor growth in xenograft models of non-small cell lung cancer.

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study highlighted the use of Boc-AEEA in combination with existing chemotherapeutics, demonstrating enhanced anti-tumor effects compared to monotherapy.
    • Results indicated a significant reduction in tumor volume and improved survival rates in treated mice.
  • Metabolic Disorders :
    • Research indicated that Boc-AEEA could potentially modulate metabolic pathways associated with diabetes, showing a decrease in blood glucose levels in diabetic rat models.

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